![molecular formula C32H25BrN2O4 B11562290 N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11562290.png)
N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2,2-diphenoxyacetohydrazide
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Overview
Description
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure, which includes a naphthalene ring, a bromophenyl group, and a diphenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE typically involves a multi-step process. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate . This intermediate is then reacted with diphenoxyacetic acid hydrazide under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share structural similarities and have been studied for their biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromophenyl group and have been explored for their medicinal applications.
Uniqueness
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE is unique due to its combination of a naphthalene ring and a diphenoxyacetohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C32H25BrN2O4 |
---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2,2-diphenoxyacetamide |
InChI |
InChI=1S/C32H25BrN2O4/c33-25-12-9-10-23(20-25)22-37-30-19-18-24-11-7-8-17-28(24)29(30)21-34-35-31(36)32(38-26-13-3-1-4-14-26)39-27-15-5-2-6-16-27/h1-21,32H,22H2,(H,35,36)/b34-21+ |
InChI Key |
PBFAWUAGTFBIGV-KEIPNQJHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br)OC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br)OC5=CC=CC=C5 |
Origin of Product |
United States |
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